molecular formula C8H13N3O2 B594954 Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate CAS No. 1248438-81-4

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B594954
M. Wt: 183.211
InChI Key: CLGOVALFRNBOAG-UHFFFAOYSA-N
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Description

Triazole compounds, which include 1,2,4-triazole derivatives, are significant heterocycles that exhibit a broad range of biological activities . They are found in many pharmaceuticals and have been used in the development of new drugs .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their importance in medicinal chemistry . For example, 1,2,4-triazole derivatives were synthesized via a one-step reaction from commercially available reagents .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The synthesis of 1,2,4-triazole derivatives involves various nitrogen sources . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .


Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .

Safety And Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The above-mentioned energetic performances show that they are insensitive and have further potential applications as metal-free detonating substances . Some of the representative analogues exhibited greater capability compared to that of standard reference drug .

properties

IUPAC Name

ethyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)5-11-7(3)9-6(2)10-11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGOVALFRNBOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733998
Record name Ethyl (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

CAS RN

1248438-81-4
Record name Ethyl (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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